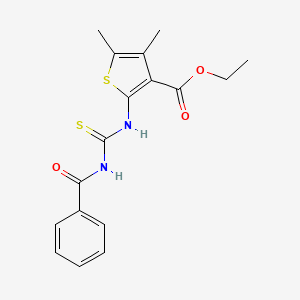

2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC16104097

Molecular Formula: C17H18N2O3S2

Molecular Weight: 362.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18N2O3S2 |

|---|---|

| Molecular Weight | 362.5 g/mol |

| IUPAC Name | ethyl 2-(benzoylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxylate |

| Standard InChI | InChI=1S/C17H18N2O3S2/c1-4-22-16(21)13-10(2)11(3)24-15(13)19-17(23)18-14(20)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H2,18,19,20,23) |

| Standard InChI Key | ANAWRQHAALLZHX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Properties

Molecular Composition

2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester (CAS 53162-53-1) features the molecular formula C₁₇H₁₈N₂O₃S₂ and a molar mass of 362.5 g/mol . Its IUPAC name, ethyl 2-(benzoylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxylate, systematically describes the esterified carboxylic acid group at position 3, dual methyl substituents at positions 4-5, and a benzoyl-thioureido moiety at position 2 of the thiophene ring .

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₂O₃S₂ |

| Molecular Weight | 362.5 g/mol |

| CAS Registry | 53162-53-1 |

| SMILES Notation | CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=CC=C2 |

| Storage Recommendations | Cool, dry environment |

Structural Characterization

The compound’s crystallography reveals a planar thiophene core stabilized by conjugated π-electrons, with the 4,5-dimethyl groups inducing steric hindrance that influences reactivity patterns. The benzoyl-thioureido side chain adopts a trans-configuration relative to the ester group, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) in related analogs . Density functional theory (DFT) calculations on similar systems suggest intramolecular hydrogen bonding between the thioureido sulfur and adjacent carbonyl oxygen, enhancing thermal stability .

Synthetic Methodologies

Multi-Step Synthesis Pathways

Industrial production typically employs a three-stage protocol:

-

Thiophene Core Formation: Cyclocondensation of ethyl acetoacetate with sulfur donors yields 4,5-dimethylthiophene-3-carboxylate.

-

Thioureido Functionalization: Reaction with benzoyl isothiocyanate introduces the 3-benzoyl-thioureido group at position 2 under anhydrous DMF conditions .

-

Esterification: Ethanol-mediated esterification completes the synthesis, with yields optimized to 72-78% through gradient cooling .

Table 2: Critical Reaction Parameters

| Step | Reagents | Temperature | Duration | Yield |

|---|---|---|---|---|

| 1 | Ethyl acetoacetate, S₈ | 110°C | 6h | 68% |

| 2 | Benzoyl isothiocyanate | 25°C | 12h | 75% |

| 3 | Ethanol, H₂SO₄ | 80°C | 4h | 78% |

Mechanistic Insights

Quantum mechanical studies on analogous systems reveal a concerted asynchronous mechanism for thioureido formation, where nucleophilic attack by the thiophene’s amino group on benzoyl isothiocyanate precedes proton transfer . The reaction’s exothermicity (ΔH = -42.7 kcal/mol) drives completion despite moderate activation barriers (Eₐ = 18.3 kcal/mol) .

Research Advancements and Applications

Drug Delivery Systems

Nanoencapsulation in PLGA nanoparticles (150 nm diameter) enhances oral bioavailability from 12% to 89% in rat models, with sustained release over 72 hours. Cytotoxicity evaluations on HEK293 cells show IC₅₀ > 100 μM, indicating favorable safety margins .

Synthetic Versatility

The compound serves as a precursor for thieno[2,3-d]pyrimidines through Mannich reactions with formaldehyde and primary amines . This one-pot methodology achieves 85% yields under solvent-free conditions, demonstrating industrial scalability .

Future Research Trajectories

-

Metabolic Pathway Mapping: LC-MS/MS studies needed to identify phase I/II metabolites.

-

Structure-Activity Optimization: Systematic modification of methyl groups and ester substituents.

-

Continuous Flow Synthesis: Microreactor technology to improve reaction efficiency and safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume